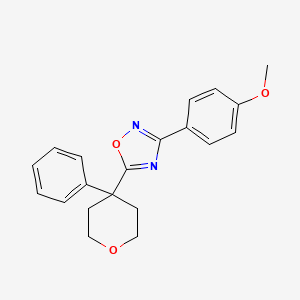![molecular formula C19H24N2O2 B7574091 2-[[4-(Pyridin-2-ylmethoxy)phenyl]methylamino]cyclohexan-1-ol](/img/structure/B7574091.png)
2-[[4-(Pyridin-2-ylmethoxy)phenyl]methylamino]cyclohexan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[[4-(Pyridin-2-ylmethoxy)phenyl]methylamino]cyclohexan-1-ol is a chemical compound with potential applications in scientific research. The compound is also known as JNJ-40411813 and belongs to the class of cyclohexanolamines. It has been the subject of several studies aimed at understanding its mechanism of action and potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 2-[[4-(Pyridin-2-ylmethoxy)phenyl]methylamino]cyclohexan-1-ol is not fully understood. However, it has been shown to act as an inhibitor of certain enzymes involved in cancer cell growth and proliferation. The compound has also been shown to have activity against certain proteins involved in the development of neurological disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[[4-(Pyridin-2-ylmethoxy)phenyl]methylamino]cyclohexan-1-ol have been studied in vitro and in vivo. The compound has been shown to inhibit the growth and proliferation of cancer cells, as well as induce apoptosis (programmed cell death) in these cells. It has also been shown to have neuroprotective effects in animal models of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-[[4-(Pyridin-2-ylmethoxy)phenyl]methylamino]cyclohexan-1-ol in lab experiments include its potential as a tool for studying cancer cell growth and proliferation, as well as its potential as a treatment for neurological disorders. However, the compound has limitations in terms of its solubility and stability, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are several potential future directions for research involving 2-[[4-(Pyridin-2-ylmethoxy)phenyl]methylamino]cyclohexan-1-ol. These include:
1. Further studies of the compound's mechanism of action, including its interactions with specific enzymes and proteins.
2. Studies aimed at optimizing the synthesis of the compound, in order to improve its solubility and stability.
3. Studies of the compound's potential as a treatment for other types of cancer, as well as other neurological disorders.
4. Studies aimed at developing new analogs of the compound with improved activity and selectivity.
5. Studies of the compound's potential as a tool for studying the role of specific enzymes and proteins in cancer cell growth and proliferation.
In conclusion, 2-[[4-(Pyridin-2-ylmethoxy)phenyl]methylamino]cyclohexan-1-ol is a promising chemical compound with potential applications in scientific research. Its mechanism of action and potential therapeutic applications have been the subject of several studies, and there are several potential future directions for research involving this compound.
Méthodes De Synthèse
The synthesis of 2-[[4-(Pyridin-2-ylmethoxy)phenyl]methylamino]cyclohexan-1-ol typically involves a multi-step process. The starting material is usually 2-bromo-4-(pyridin-2-ylmethoxy)benzaldehyde, which is reacted with cyclohexylamine to form the intermediate product. The intermediate is then reduced using a suitable reducing agent to yield the final product.
Applications De Recherche Scientifique
2-[[4-(Pyridin-2-ylmethoxy)phenyl]methylamino]cyclohexan-1-ol has been studied for its potential applications in scientific research. It has been shown to have activity against certain types of cancer cells, including breast cancer and lung cancer cells. The compound has also been studied for its potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
2-[[4-(pyridin-2-ylmethoxy)phenyl]methylamino]cyclohexan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c22-19-7-2-1-6-18(19)21-13-15-8-10-17(11-9-15)23-14-16-5-3-4-12-20-16/h3-5,8-12,18-19,21-22H,1-2,6-7,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXOWSMUWMGVLCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)NCC2=CC=C(C=C2)OCC3=CC=CC=N3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[4-(Pyridin-2-ylmethoxy)phenyl]methylamino]cyclohexan-1-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(4,6-dimethylpyrimidin-2-yl)-5-methylpyrazol-3-yl]-1-methylpyrazole-4-sulfonamide](/img/structure/B7574008.png)
![2-[[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl-methylamino]methyl]quinazolin-4-amine](/img/structure/B7574011.png)

![2-[2-(1-Acetylpyrrolidin-2-yl)pyrrolidin-1-yl]-1-(azetidin-1-yl)ethanone](/img/structure/B7574022.png)

![4-(2-amino-2-oxoethyl)-N-[cyclobutyl-(4-fluorophenyl)methyl]piperidine-1-carboxamide](/img/structure/B7574051.png)
![3-[(4-Chlorophenyl)methyl]-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4-one](/img/structure/B7574059.png)
![[2-[1-[(3-Methyl-1,2-oxazol-5-yl)methyl]piperidin-4-yl]azepan-1-yl]-phenylmethanone](/img/structure/B7574062.png)
![4,5-dimethyl-2-[(1-methyl-2-propan-2-yl-6,7-dihydro-4H-imidazo[4,5-c]pyridin-5-yl)methyl]-1,3-oxazole](/img/structure/B7574071.png)
![N-[2-[(6-methylpyridazin-3-yl)amino]ethyl]-2-(2-oxoquinoxalin-1-yl)acetamide](/img/structure/B7574072.png)

![2-[4-(4-methylcyclohexyl)oxypiperidin-1-yl]-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B7574082.png)
![[2-(pyrazol-1-ylmethyl)pyrrolidin-1-yl]-(1H-pyrrolo[2,3-b]pyridin-3-yl)methanone](/img/structure/B7574097.png)
![2,5-dimethyl-1-phenyl-N-[2-(prop-2-enoylamino)ethyl]pyrrole-3-carboxamide](/img/structure/B7574102.png)